2,4,5-Tribromophenol

Beschreibung

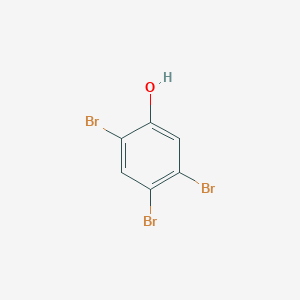

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2,4,5-tribromophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br3O/c7-3-1-5(9)6(10)2-4(3)8/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSKKJATQFMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)Br)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30162600 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14401-61-7 | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014401617 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4,5-tribromo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30162600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2,4,5-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Direct electrophilic bromination of phenol (B47542) invariably yields 2,4,6-tribromophenol (B41969) due to the strong ortho-, para-directing nature of the hydroxyl group. The synthesis of the 2,4,5-tribromophenol isomer, therefore, necessitates a multi-step strategic approach to achieve the desired regioselectivity. This guide details a validated synthetic pathway commencing from 4-aminophenol (B1666318). The process involves the protection of the amine and hydroxyl functionalities, followed by selective bromination and subsequent deprotection and conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction. This technical paper provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, and quantitative data to enable the successful laboratory preparation of this compound.

Introduction: The Challenge of Regioselectivity

The electronic properties of the hydroxyl group on a benzene (B151609) ring significantly influence the regiochemical outcome of electrophilic aromatic substitution reactions. The lone pairs of electrons on the oxygen atom are delocalized into the aromatic ring, increasing the electron density at the ortho (positions 2 and 6) and para (position 4) positions.[1] Consequently, electrophiles, such as the bromonium ion (Br+), preferentially attack these activated sites. The reaction of phenol with bromine water, for instance, leads to the rapid and almost quantitative formation of a white precipitate of 2,4,6-tribromophenol.[2]

To synthesize the this compound isomer, a synthetic route that circumvents the inherent directing effect of the hydroxyl group is required. The presented methodology employs a sequence of protection, directed bromination, and functional group interconversion to precisely install the bromine atoms at the desired positions.

Synthetic Strategy Overview

The synthesis of this compound from phenol is not a direct conversion but rather a multi-step process that begins with a more suitably functionalized starting material, 4-aminophenol. The overall strategy can be summarized in the following key stages:

-

Protection of Functional Groups: The amino and hydroxyl groups of 4-aminophenol are acetylated to form 4-acetamidophenyl acetate (B1210297). This protection prevents unwanted side reactions and modulates the directing effects of these groups.

-

Regioselective Bromination: The protected intermediate is subjected to bromination. The acetamido group is a moderate ortho-, para-director, and its influence, combined with the steric hindrance, guides the bromine atoms to the desired positions.

-

Deprotection: The acetyl groups are removed by hydrolysis to yield the brominated aminophenol.

-

Diazotization and Sandmeyer Reaction: The amino group of the brominated intermediate is converted to a diazonium salt, which is subsequently replaced by a hydroxyl group through a Sandmeyer-type reaction to furnish the final product, this compound.

The logical workflow for this synthesis is depicted in the following diagram:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each key transformation in the synthesis of this compound.

Stage 1: Synthesis of 4-Acetamidophenyl acetate (Protection)

This step involves the acetylation of both the amino and hydroxyl groups of 4-aminophenol using acetic anhydride.

Experimental Protocol:

-

To a stirred solution of 4-aminophenol (1 equivalent) in glacial acetic acid, add acetic anhydride (2.5 equivalents) portion-wise.

-

Heat the reaction mixture at reflux for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and dry to afford 4-acetamidophenyl acetate.

| Parameter | Value |

| Starting Material | 4-Aminophenol |

| Reagent | Acetic Anhydride |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 2 hours |

| Typical Yield | 90-95% |

Stage 2: Synthesis of 2,5-Dibromo-4-acetamidophenyl acetate (Bromination)

The protected intermediate is selectively brominated at the positions ortho and meta to the acetamido group.

Experimental Protocol:

-

Dissolve 4-acetamidophenyl acetate (1 equivalent) in a suitable solvent such as glacial acetic acid.

-

To this solution, add a solution of bromine (2.2 equivalents) in glacial acetic acid dropwise at room temperature with constant stirring.

-

Continue stirring for 4-6 hours after the addition is complete.

-

Monitor the reaction by TLC.

-

After the reaction is complete, pour the mixture into a solution of sodium bisulfite to quench the excess bromine.

-

Collect the precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to yield 2,5-dibromo-4-acetamidophenyl acetate.

| Parameter | Value |

| Starting Material | 4-Acetamidophenyl acetate |

| Reagent | Bromine |

| Solvent | Glacial Acetic Acid |

| Reaction Temperature | Room Temperature |

| Reaction Time | 4-6 hours |

| Typical Yield | 75-85% |

Stage 3: Synthesis of 4-Amino-2,5-dibromophenol (Deprotection)

The acetyl protecting groups are removed by acid-catalyzed hydrolysis.

Experimental Protocol:

-

Suspend 2,5-dibromo-4-acetamidophenyl acetate (1 equivalent) in a mixture of ethanol (B145695) and concentrated hydrochloric acid.

-

Heat the mixture at reflux for 3-4 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize it with a saturated solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-amino-2,5-dibromophenol.

| Parameter | Value |

| Starting Material | 2,5-Dibromo-4-acetamidophenyl acetate |

| Reagents | Ethanol, Concentrated Hydrochloric Acid |

| Reaction Temperature | Reflux |

| Reaction Time | 3-4 hours |

| Typical Yield | 80-90% |

Stage 4: Synthesis of this compound (Diazotization & Sandmeyer Reaction)

The final step involves the conversion of the amino group to a hydroxyl group via a Sandmeyer-type reaction.

Experimental Protocol:

-

Dissolve 4-amino-2,5-dibromophenol (1 equivalent) in a mixture of hydrobromic acid and water at 0-5 °C.

-

To this cold solution, add a solution of sodium nitrite (B80452) (1.1 equivalents) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

-

In a separate flask, prepare a solution of copper(I) bromide (1.2 equivalents) in hydrobromic acid.

-

Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 1 hour.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

-

Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to afford this compound.

| Parameter | Value |

| Starting Material | 4-Amino-2,5-dibromophenol |

| Reagents | Sodium Nitrite, Hydrobromic Acid, Copper(I) Bromide |

| Reaction Temperature | 0-5 °C (diazotization), 60 °C (Sandmeyer) |

| Reaction Time | ~2-3 hours |

| Typical Yield | 60-70% |

Data Presentation

The following table summarizes the key quantitative data for the multi-step synthesis of this compound.

| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |

| 1 | 4-Aminophenol | 4-Acetamidophenyl acetate | Acetic Anhydride | 90-95 |

| 2 | 4-Acetamidophenyl acetate | 2,5-Dibromo-4-acetamidophenyl acetate | Bromine | 75-85 |

| 3 | 2,5-Dibromo-4-acetamidophenyl acetate | 4-Amino-2,5-dibromophenol | HCl, Ethanol | 80-90 |

| 4 | 4-Amino-2,5-dibromophenol | This compound | NaNO₂, HBr, CuBr | 60-70 |

| Overall | 4-Aminophenol | This compound | ~34-49 |

Conclusion

The synthesis of this compound from phenol is not feasible through direct bromination due to the inherent ortho-, para-directing effect of the hydroxyl group. This guide has outlined a robust and reliable multi-step synthetic route starting from 4-aminophenol. By employing a strategy of protection, regioselective bromination, deprotection, and a final Sandmeyer-type reaction, the desired 2,4,5-substitution pattern can be achieved with reasonable overall yields. The detailed experimental protocols and quantitative data provided herein serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development, enabling the successful preparation of this specific tribromophenol isomer for further application.

Signaling Pathways and Experimental Workflows

The synthesis described is a linear chemical transformation and does not involve biological signaling pathways. The experimental workflow is best represented by the multi-step reaction scheme provided in Section 2. The following diagram illustrates the core chemical transformation in the final, critical Sandmeyer reaction step.

Caption: Key transformation in the Sandmeyer reaction step.

References

physical and chemical properties of 2,4,5-Tribromophenol

An In-depth Technical Guide on the Physical and Chemical Properties of 2,4,5-Tribromophenol

Introduction

This compound (2,4,5-TBP) is a brominated aromatic organic compound. It is a structural isomer of the more commonly cited 2,4,6-Tribromophenol (B41969). Like other brominated phenols, it is of interest to researchers for its potential applications and its role as an environmental substance. It may be found as an intermediate or degradation product of brominated flame retardants.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and key experimental protocols for its analysis, tailored for researchers, scientists, and drug development professionals.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, application, and analysis in a laboratory setting.

General and Computed Properties

This table summarizes the key identifiers and computed molecular properties for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Molecular Formula | C₆H₃Br₃O | [3] |

| CAS Number | 14401-61-7 | [3][4] |

| Molecular Weight | 330.80 g/mol | [3] |

| Exact Mass | 329.77135 Da | [3] |

| Monoisotopic Mass | 327.77340 Da | [3] |

| XLogP3-AA | 3.6 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 1 | [3] |

| Topological Polar Surface Area | 20.2 Ų | [3] |

| Heavy Atom Count | 10 | [3] |

| Complexity | 120 | [3] |

Experimental Physical Properties

The following table details experimentally determined physical properties of this compound.

| Property | Value | Reference |

| Appearance | White to off-white crystalline powder. May darken upon exposure to air and light. | [5] |

| Melting Point | 92.0 °C (365.15 K) | [5] |

| Boiling Point | 307.0 °C (580.15 K) | [5] |

| Density | 2.778 g/cm³ | [5] |

| Solubility | Limited solubility in water. More soluble in organic solvents like ethanol, ether, and chloroform. | [5] |

Chemical Synthesis and Reactions

While specific synthesis routes for this compound are less commonly documented than for its 2,4,6-isomer, a general approach involves the direct bromination of phenol. The substitution pattern is directed by the activating hydroxyl group. Controlling the regioselectivity to favor the 2,4,5-substitution requires specific reaction conditions, potentially involving catalysts or blocking groups, to avoid the more thermodynamically favored 2,4,6-isomer.

A generalized workflow for the synthesis of a tribromophenol from benzene (B151609) is outlined below. This multi-step process first converts benzene to phenol, which is then brominated.

Generalized synthesis pathway from benzene to tribromophenol.

Experimental Protocols

Detailed experimental protocols for this compound are often proprietary or specific to a research goal. However, based on standard analytical chemistry practices for related compounds, a general methodology for its quantification in a sample matrix can be outlined.[6][7]

Quantification by Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

This method is suitable for the trace-level detection of this compound in various samples.[6]

Objective: To quantify the concentration of this compound in a given sample matrix.

Materials:

-

Sample containing or suspected of containing 2,4,5-TBP

-

High-purity organic solvents (e.g., toluene (B28343), acetonitrile)

-

Internal standard (e.g., isotopically labeled 2,4,5-TBP or a related compound)

-

Stir bar for sorptive extraction (SBSE)

-

GC-MS/MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation (Stir Bar Sorptive Extraction - SBSE):

-

Accurately weigh or measure the sample into a vial.

-

If the sample is solid, dissolve it in an appropriate solvent. For liquid samples, use them directly or after dilution.

-

Add a known amount of the internal standard solution.

-

Place the SBSE stir bar into the vial and stir for a defined period (e.g., 60 minutes) to allow the analyte to adsorb onto the bar's coating.

-

Remove the stir bar, gently rinse with deionized water, and dry carefully with a lint-free wipe.

-

-

Thermal Desorption:

-

Place the dried stir bar into a thermal desorption tube.

-

Insert the tube into the thermal desorption unit connected to the GC-MS/MS.

-

Heat the bar to desorb the trapped analytes into the GC inlet.

-

-

GC-MS/MS Analysis:

-

Gas Chromatography: Separate the components of the desorbed sample on the capillary column using a temperature gradient program.

-

Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for 2,4,5-TBP and the internal standard should be monitored for selective and sensitive detection.

-

-

Quantification:

-

Create a calibration curve by analyzing a series of standards of known concentrations.

-

Calculate the concentration of 2,4,5-TBP in the original sample by comparing its peak area ratio to the internal standard against the calibration curve.

-

Workflow for the analysis of this compound via GC-MS/MS.

Toxicology and Safety

While much of the available toxicological data pertains to the 2,4,6-isomer, brominated phenols as a class are treated with caution. They are known to be irritants and can be harmful if swallowed or absorbed through the skin.[8][9] It is also noted that this compound's role in the environment is an area of ongoing research.[1]

Safe Handling Procedures:

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[8]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[9]

-

Spill Response: In case of a small spill, dampen the solid material with a suitable solvent (e.g., alcohol), and transfer it to a sealed container for disposal.[10] For large spills, evacuate the area and follow institutional emergency procedures.[8]

-

Storage: Store in a tightly closed container in a cool, dry place away from light and incompatible materials.[4][11]

Conclusion

This compound is a significant compound for environmental and toxicological research. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its accurate analysis and safe handling. The provided protocols and data serve as a foundational resource for scientists and professionals working with this and related brominated compounds.

References

- 1. Environmental concentrations and toxicology of 2,4,6-tribromophenol (TBP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Phenol, 2,4,5-tribromo- | C6H3Br3O | CID 32931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound (¹³Câ, 99%) 100 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-6151-1.2 [isotope.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Method development and validation for the determination of 2,4,6-tribromoanisole, 2,4,6-tribromophenol, 2,4,6-trichloroanisole, and 2,4,6-trichlorophenol in various drug products using stir bar sorptive extraction and gas chromatography-tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. 2,4,6-TRIBROMOPHENOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 11. isotope.com [isotope.com]

An In-Depth Technical Guide to 2,4,5-Tribromophenol (CAS Number: 14401-61-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4,5-Tribromophenol is a halogenated aromatic organic compound with the chemical formula C₆H₃Br₃O. As a member of the bromophenol family, it is of significant interest to researchers in environmental science, toxicology, and drug development due to its potential biological activities and presence as a metabolite of larger brominated compounds. This technical guide provides a comprehensive overview of the core properties of this compound, including its physicochemical characteristics, spectral data, and toxicological information. It also presents detailed experimental protocols and explores its known interactions with biological signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some reported values in commercially available safety data sheets may be inaccurate, reflecting the properties of the solvent in which the compound is supplied rather than the pure substance. The data presented here has been carefully curated from reliable sources.

| Property | Value | Source |

| CAS Number | 14401-61-7 | [1][2] |

| Molecular Formula | C₆H₃Br₃O | [1][3] |

| Molecular Weight | 330.80 g/mol | [3] |

| Appearance | White to Off-White Solid | [4] |

| Melting Point | 89-93 °C | [5] |

| Boiling Point | 282-290 °C | [5] |

| Solubility | Soluble in Chloroform, slightly soluble in DMSO | [4] |

| LogP | 3.6 | [3] |

Note: The melting and boiling points provided by some suppliers may reflect the solvent of the solution (e.g., Toluene) and should be treated with caution. The values presented here are for the pure compound.[6][7]

Spectral Data

Mass Spectrometry

The mass spectrum of this compound is characterized by a distinctive isotopic pattern due to the presence of three bromine atoms. The molecular ion peak can be observed, confirming the compound's molecular weight. A representative mass spectrum is available through public databases such as SpectraBase.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of this compound

Detailed experimental protocols for the specific synthesis of this compound are not as commonly reported as for its 2,4,6-isomer. However, a general approach for the bromination of phenols can be adapted. The synthesis of the 2,4,6-isomer typically involves the direct bromination of phenol (B47542) in a suitable solvent.[5][11][12][13][14][15] To achieve the 2,4,5-substitution pattern, a multi-step synthesis starting from a precursor with the desired substitution may be necessary.

Analytical Methods

The determination of this compound in various matrices, including biological samples, is crucial for exposure and toxicological studies. Gas chromatography coupled with mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common and sensitive techniques employed.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Bromophenols in Biological Samples

This protocol provides a general workflow for the analysis of bromophenols, including this compound, in urine.

References

- 1. Bioconcentration of 2,4,6-tribromophenol (TBP) and thyroid endocrine disruption in zebrafish larvae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A method for the analysis of 121 multi-class environmental chemicals in urine by high-performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phenol, 2,4,5-tribromo- | C6H3Br3O | CID 32931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 14401-61-7 [chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. isotope.com [isotope.com]

- 7. accustandard.com [accustandard.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. rsc.org [rsc.org]

- 10. 2,4,6-Tribromophenol(118-79-6) 13C NMR spectrum [chemicalbook.com]

- 11. 2,4,6-Tribromophenol Disposition and Kinetics in Rodents: Effects of Dose, Route, Sex, and Species - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dev.spectrabase.com [dev.spectrabase.com]

- 13. RU2122996C1 - Method of preparing 2,4,6-tribromophenol - Google Patents [patents.google.com]

- 14. NUS Libraries: Library Proxy: Login [login.libproxy1.nus.edu.sg]

- 15. A device and process for preparing 2,4,6-tribromophenol with gaseous bromine - Eureka | Patsnap [eureka.patsnap.com]

Spectroscopic Profile of 2,4,5-Tribromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2,4,5-Tribromophenol, a significant halogenated aromatic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control purposes in research and drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. Below are the predicted and reported data for the ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show two distinct signals in the aromatic region, corresponding to the two non-equivalent aromatic protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~7.7 | Singlet | H-3 |

| ~7.3 | Singlet | H-6 |

Note: Predicted values based on structure and known substituent effects. Actual experimental values may vary slightly depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Due to the substitution pattern, six distinct signals are expected for the aromatic carbons of this compound.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~150 | C-1 (C-OH) |

| ~115 | C-2 (C-Br) |

| ~135 | C-3 (C-H) |

| ~118 | C-4 (C-Br) |

| ~116 | C-5 (C-Br) |

| ~130 | C-6 (C-H) |

Note: Predicted values based on structure and known substituent effects. Actual experimental values may vary slightly depending on the solvent and concentration.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to the O-H and C-Br bonds, as well as aromatic C-H and C=C stretching and bending vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550 - 3200 | Strong, Broad | O-H stretch (phenolic) |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1600 - 1450 | Medium to Strong | Aromatic C=C stretch |

| 1300 - 1200 | Strong | C-O stretch |

| 800 - 600 | Strong | C-Br stretch |

| 900 - 675 | Strong | Aromatic C-H out-of-plane bend |

Note: The IR spectrum of a trifluoroacetate (B77799) derivative of this compound is available and shows characteristic shifts due to the ester group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. The mass spectrum of this compound is characterized by a prominent molecular ion peak and a distinct isotopic pattern due to the presence of three bromine atoms.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 328, 330, 332, 334 | Variable | [M]⁺ (Molecular ion cluster) |

| 251, 253, 255 | Variable | [M - Br]⁺ |

| 172, 174 | Variable | [M - 2Br]⁺ |

| 93 | Variable | [M - 3Br]⁺ |

| 64 | Variable | [C₅H₄]⁺ |

Note: The isotopic pattern for a compound with three bromine atoms will show peaks at M, M+2, M+4, and M+6 with relative intensities of approximately 1:3:3:1.

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are crucial for reproducibility and accurate analysis.

4.1. NMR Spectroscopy

Sample Preparation (Solution-State NMR):

-

Weigh approximately 10-20 mg of solid this compound into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, Acetone-d6).

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube and wipe the outside clean before insertion into the spectrometer.

Instrumentation and Data Acquisition (¹H and ¹³C NMR):

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64, depending on concentration.

-

Relaxation delay: 1-5 seconds.

-

Spectral width: Appropriate for the aromatic region (~0-10 ppm).

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse program.

-

Number of scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.

-

Relaxation delay: 2-5 seconds.

-

Spectral width: Appropriate for aromatic carbons (~0-200 ppm).

-

4.2. Infrared (IR) Spectroscopy

Sample Preparation and Analysis (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the sampling area.

-

Apply consistent pressure to the sample using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. A typical measurement consists of 16-32 scans at a resolution of 4 cm⁻¹.

-

After analysis, clean the crystal thoroughly.

4.3. Mass Spectrometry (MS)

Sample Preparation and Analysis (Gas Chromatography-Mass Spectrometry - GC-MS):

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of approximately 1 mg/mL.

-

GC Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

-

Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5MS).

-

Oven Program: A temperature program is used to ensure good separation of the analyte from any impurities. A typical program might start at 100°C, hold for 1 minute, then ramp at 10°C/min to 280°C and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 50-400 is typically sufficient to observe the molecular ion and key fragments.

-

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic analysis of an organic compound like this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

The Natural Occurrence of 2,4,5-Tribromophenol in Marine Algae: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the natural occurrence of 2,4,5-Tribromophenol (2,4,5-TBP) and related bromophenols in marine algae. While specific quantitative data for 2,4,5-TBP is limited in publicly available literature, this document synthesizes the existing knowledge on bromophenol distribution, general analytical methodologies, and biosynthetic pathways. This guide aims to equip researchers with the foundational information necessary to pursue further investigation into the potential of these compounds for drug development and other biotechnological applications.

Introduction

Marine algae are a rich source of structurally diverse and biologically active secondary metabolites, including a prominent class of halogenated compounds known as bromophenols.[1][2] These compounds are characterized by a phenolic ring substituted with one or more bromine atoms and are found across various divisions of marine macroalgae, including Rhodophyta (red algae), Phaeophyceae (brown algae), and Chlorophyta (green algae).[3] Bromophenols are believed to play a role in the chemical defense mechanisms of these organisms.[4] Among the various bromophenol isomers, this compound is of scientific interest, although it is less studied than its isomer, 2,4,6-Tribromophenol. This guide focuses on the natural occurrence of 2,4,5-TBP in marine algae, presenting available data and outlining the methodologies for its study.

Quantitative Data on Bromophenols in Marine Algae

Direct quantitative data for this compound in specific marine algal species is scarce in the reviewed literature. Most studies on bromophenol content either provide qualitative data or quantify the more common isomer, 2,4,6-Tribromophenol. The following table summarizes the available quantitative data for bromophenols in general, highlighting the need for more targeted research on the 2,4,5-TBP isomer.

| Algal Species | Division | Bromophenol(s) Detected | Concentration (ng/g wet weight, unless otherwise noted) | Reference |

| Vertebrata lanosa (formerly Polysiphonia lanosa) | Rhodophyta | Various bromophenols | Up to 2590 ng/g | [5] |

| Rhodomela confervoides | Rhodophyta | 19 different bromophenols identified | Not quantified | [6][7] |

| Polysiphonia urceolata | Rhodophyta | Several bromophenols identified | Not quantified | [8] |

| Polysiphonia decipiens | Rhodophyta | Several bromophenols identified | Not quantified | [9] |

| Lobophora variegata | Phaeophyceae | 2,4-Dibromophenol and 2,4,6-Tribromophenol | Up to 7000 ng/g dry weight (total bromophenols) | [10] |

Note: The lack of specific quantitative data for 2,4,5-TBP represents a significant knowledge gap and a key area for future research.

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction and analysis of bromophenols from marine algae. These protocols are based on methods described in the literature for related compounds and would require optimization and validation for the specific quantification of 2,4,5-TBP.

Sample Collection and Preparation

-

Collection: Collect fresh marine algae samples from the desired location.

-

Cleaning: Thoroughly wash the samples with seawater to remove sand, epiphytes, and other debris.

-

Drying: The samples can be processed fresh or dried. For drying, lyophilization (freeze-drying) or air-drying at a controlled temperature (e.g., 40°C) is recommended to minimize degradation of phenolic compounds.

-

Grinding: Grind the dried algal material to a fine powder to increase the surface area for efficient extraction.

Extraction of Bromophenols

-

Solvent Extraction:

-

Weigh a known amount of the powdered algal sample (e.g., 1-10 g).

-

Suspend the sample in a suitable organic solvent. Common solvents for bromophenol extraction include methanol, ethanol, acetone, or mixtures thereof with water (e.g., 70% acetone).[11]

-

Perform the extraction using techniques such as maceration, sonication, or Soxhlet extraction for a defined period.

-

-

Filtration and Concentration:

-

Filter the extract to remove solid algal material.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like bromophenols. Derivatization is often required to increase the volatility and improve the chromatographic properties of these polar compounds.

3.3.1. Derivatization (Acetylation)

Acetylation is a common derivatization method for phenols.[12]

-

Reagent Preparation: Prepare a derivatizing solution of acetic anhydride (B1165640) in a suitable solvent (e.g., pyridine (B92270) or a mixture of hexane (B92381) and potassium carbonate).

-

Reaction:

-

Dissolve a known amount of the dried crude extract in a vial with the derivatizing solution.

-

Add a catalyst if necessary (e.g., pyridine).

-

Heat the mixture at a specific temperature (e.g., 60-70°C) for a defined time (e.g., 30-60 minutes).

-

-

Work-up:

-

After cooling, quench the reaction by adding water.

-

Extract the acetylated derivatives into an organic solvent (e.g., hexane).

-

Wash the organic layer with a dilute acid and then with water to remove excess reagents.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solution to a final volume for GC-MS analysis.

-

3.3.2. GC-MS Instrumental Parameters (General)

-

Gas Chromatograph: Agilent GC or similar.

-

Column: A non-polar or medium-polarity capillary column is typically used, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Injector: Split/splitless injector, operated in splitless mode for trace analysis.

-

Injector Temperature: 250-280°C.

-

Oven Temperature Program:

-

Initial temperature: 60-80°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 280-300°C.

-

Final hold: 5-10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Impact (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Identification: Identification of 2,4,5-TBP is achieved by comparing the retention time and mass spectrum of the peak in the sample chromatogram with those of an authentic standard.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is suitable for the analysis of non-volatile and thermally labile compounds and can often be performed without derivatization.

3.4.1. HPLC Instrumental Parameters (General)

-

HPLC System: Agilent 1260 Infinity or similar, equipped with a diode array detector (DAD) or a mass spectrometer (MS).

-

Column: A reversed-phase C18 column is commonly used (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution is typically employed using a mixture of:

-

Solvent A: Water with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.

-

Solvent B: Acetonitrile or methanol.

-

-

Gradient Program (Example):

-

Start with a low percentage of solvent B (e.g., 10-20%).

-

Linearly increase the percentage of solvent B to 90-100% over 20-30 minutes.

-

Hold at high percentage of B for 5 minutes.

-

Return to initial conditions and equilibrate for 5-10 minutes.

-

-

Flow Rate: 0.8-1.2 mL/min.

-

Column Temperature: 25-35°C.

-

Detection:

-

DAD: Monitor at a wavelength where bromophenols absorb, typically around 280-300 nm.

-

MS: Electrospray ionization (ESI) in negative ion mode is often suitable for phenols.

-

Quantification: Quantification is performed by creating a calibration curve using external standards of 2,4,5-TBP of known concentrations.

Biosynthesis and Signaling Pathways

The biosynthesis of bromophenols in marine algae is primarily catalyzed by vanadium-dependent bromoperoxidase (v-BPO) enzymes.[4] These enzymes utilize bromide ions from seawater and hydrogen peroxide, a byproduct of metabolic processes, to brominate phenolic precursors.

Caption: Generalized biosynthetic pathway of bromophenols in marine algae.

The specificity of different bromoperoxidase enzymes for the phenolic substrate and the position of bromination likely contributes to the diversity of bromophenols observed in different algal species.[1][13] The exact signaling pathways that regulate the expression and activity of these enzymes in response to environmental cues or herbivory are still an active area of research.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of bromophenols from marine algae.

Caption: Generalized workflow for the analysis of bromophenols in marine algae.

Conclusion and Future Directions

While the presence of a diverse array of bromophenols in marine algae is well-established, specific information regarding the natural occurrence and concentration of this compound remains limited. This technical guide provides a framework for researchers to approach the study of this and other under-investigated bromophenols. Future research should focus on:

-

Targeted Quantitative Studies: Development and application of validated analytical methods to quantify 2,4,5-TBP in a wide range of marine algal species.

-

Protocol Optimization: Refinement of extraction and derivatization protocols specifically for 2,4,5-TBP to ensure accurate and reproducible results.

-

Biosynthetic Pathway Elucidation: Investigation into the specific enzymes and genetic pathways responsible for the synthesis of 2,4,5-TBP to understand its biological role and potential for biotechnological production.

-

Bioactivity Screening: Comprehensive evaluation of the pharmacological properties of purified 2,4,5-TBP to explore its potential as a lead compound for drug development.

By addressing these knowledge gaps, the scientific community can unlock the full potential of 2,4,5-TBP and other novel marine natural products.

References

- 1. Modification of halogen specificity of a vanadium-dependent bromoperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Isolation, characterization, and antioxidant activity of bromophenols of the marine red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bromophenol derivatives from the red alga Rhodomela confervoides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Natural bromophenols from the marine red alga Polysiphonia urceolata (Rhodomelaceae): structural elucidation and DPPH radical-scavenging activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. epic.awi.de [epic.awi.de]

- 11. A critical review of analytical methods used for the chemical characterisation and quantification of phlorotannin compounds in brown seaweeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Modification of halogen specificity of a vanadium-dependent bromoperoxidase - PMC [pmc.ncbi.nlm.nih.gov]

Environmental Fate and Degradation of 2,4,5-Tribromophenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the environmental fate and degradation of 2,4,5-Tribromophenol (2,4,5-TBP) is limited in publicly available scientific literature. Much of the data and proposed pathways described in this guide are inferred from studies on its structural analogue, 2,4,5-trichlorophenol (B144370) (2,4,5-TCP), and other related brominated phenols. This document highlights the current knowledge gaps and provides a framework for future research.

Introduction

This compound (2,4,5-TBP) is a brominated aromatic compound. While its isomer, 2,4,6-tribromophenol, is a well-studied environmental contaminant due to its use as a flame retardant and fungicide, the environmental presence and fate of 2,4,5-TBP are less understood. It has been identified as a potential biotransformation product of other brominated flame retardants, suggesting it may be formed secondarily in the environment. Given the established toxicity of halogenated phenols, understanding the persistence, mobility, and degradation of 2,4,5-TBP is crucial for a comprehensive environmental risk assessment.

This technical guide synthesizes the available, albeit limited, information on the environmental fate and degradation of 2,4,5-TBP, drawing parallels with its chlorinated analogue, 2,4,5-trichlorophenol (2,4,5-TCP), to propose potential degradation pathways.

Physicochemical Properties

The environmental partitioning and fate of 2,4,5-TBP are governed by its physicochemical properties. While specific experimental data for 2,4,5-TBP is scarce, properties can be estimated based on its structure and data from analogous compounds.

Table 1: Physicochemical Properties of this compound and its Analogue 2,4,5-Trichlorophenol

| Property | This compound (Estimated/Limited Data) | 2,4,5-Trichlorophenol (Experimental Data) | Reference |

| Molecular Formula | C₆H₃Br₃O | C₆H₃Cl₃O | - |

| Molecular Weight | 330.8 g/mol | 197.45 g/mol | - |

| Water Solubility | Low | 1,200 mg/L at 20 °C | [1] |

| Vapor Pressure | Low | 0.02 mm Hg at 20 °C | [1] |

| Log Kₒw (Octanol-Water Partition Coefficient) | High (Estimated) | 3.72 | [1] |

| pKₐ | Acidic (Estimated) | 7.43 | [2] |

The high estimated octanol-water partition coefficient (Log Kₒw) for 2,4,5-TBP suggests a tendency to adsorb to organic matter in soil and sediment, which would reduce its mobility in the environment. Its low estimated vapor pressure indicates that volatilization from water or soil surfaces is likely to be a minor transport pathway.

Environmental Fate

The environmental fate of 2,4,5-TBP is determined by a combination of transport and transformation processes.

Abiotic Degradation

Photolysis: Halogenated phenols can undergo photolysis in the presence of sunlight. For the analogue 2,4,5-TCP, photolysis is considered an important degradation pathway in surface waters[3]. The process typically involves the reductive dehalogenation of the molecule. It is plausible that 2,4,5-TBP undergoes a similar photodegradation process, leading to the formation of di- and mono-brominated phenols.

Hydrolysis: Due to the stability of the aromatic ring and the carbon-bromine bonds, hydrolysis is generally not considered a significant degradation pathway for brominated phenols under typical environmental pH and temperature conditions.

Biotic Degradation

Microbial degradation is expected to be a primary route for the dissipation of 2,4,5-TBP in the environment. Both aerobic and anaerobic pathways are possible, largely depending on the environmental conditions.

Aerobic Biodegradation: Under aerobic conditions, microorganisms can degrade halogenated phenols through oxidative pathways. Studies on 2,4,5-TCP have shown that aerobic bacteria can hydroxylate the aromatic ring, followed by ring cleavage[4]. A proposed pathway for 2,4,5-TBP, based on its chlorinated analogue, would involve initial hydroxylation and subsequent dehalogenation, leading to the formation of brominated catechols, which can then undergo ring cleavage.

Anaerobic Biodegradation: In anoxic environments such as sediments and flooded soils, reductive dehalogenation is a key initial step in the degradation of halogenated aromatic compounds. Microorganisms use the halogenated compound as an electron acceptor, removing a halogen atom and replacing it with a hydrogen atom. Studies on various brominated phenols have demonstrated that anaerobic microbial consortia can sequentially remove bromine atoms[5][6]. For 2,4,5-TBP, this would likely result in the formation of various dibromophenol and monobromophenol isomers, eventually leading to phenol, which can be further mineralized to carbon dioxide and methane.

Degradation Pathways

Based on the available information for related compounds, a putative degradation pathway for this compound is proposed. It is important to note that these pathways are inferred and require experimental validation.

Figure 1: Proposed degradation pathways for this compound.

Quantitative Data Summary

Table 2: Degradation Kinetics of 2,4,5-Trichlorophenol

| Degradation Process | Matrix | Half-life (t₁/₂) | Conditions | Reference |

| Biodegradation | Soil slurry (aerobic) | ~15 days | - | [2] |

| Biodegradation | River water | 690 days | - | [2] |

| Biodegradation | Sediment (aerobic) | 23 days | - | [2] |

| Biodegradation | Sediment (anaerobic) | 130 days | - | [2] |

| Photolysis | Aqueous solution | 1 hour | Irradiated with environmentally relevant wavelengths | [3] |

Experimental Protocols

Detailed experimental protocols for studying the degradation of 2,4,5-TBP are not available. However, methodologies used for 2,4,5-TCP and other brominated phenols can be adapted.

Aerobic Biodegradation Study

A typical aerobic biodegradation study would involve the following steps:

-

Inoculum Preparation: Collect soil or activated sludge from a site with a history of contamination with halogenated compounds to enrich for adapted microorganisms.

-

Microcosm Setup: Prepare microcosms in flasks containing a mineral salts medium. Add a known concentration of 2,4,5-TBP as the sole carbon source or in combination with a primary substrate. Inoculate with the enriched microbial culture.

-

Incubation: Incubate the flasks on a shaker at a controlled temperature and in the dark to prevent photodegradation.

-

Sampling and Analysis: At regular intervals, withdraw samples and extract the remaining 2,4,5-TBP and its potential metabolites using an organic solvent. Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the parent compound and identify degradation products.

-

Data Analysis: Determine the degradation rate and half-life of 2,4,5-TBP.

References

- 1. journals.asm.org [journals.asm.org]

- 2. 2,4,5-Trichlorophenol | C6H3Cl3O | CID 7271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. Dehalogenation and biodegradation of brominated phenols and benzoic acids under iron-reducing, sulfidogenic, and methanogenic conditions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4,5-Tribromophenol

This technical guide provides a comprehensive overview of 2,4,5-Tribromophenol, including its molecular structure, physicochemical properties, and relevant experimental protocols. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Chemical Identity and Structure

This compound is a halogenated phenol (B47542) characterized by a benzene (B151609) ring substituted with three bromine atoms at the 2, 4, and 5 positions and a hydroxyl group at the 1 position.

Molecular Formula: C₆H₃Br₃O[1]

IUPAC Name: this compound[1]

CAS Registry Number: 14401-61-7[1][2]

Below is a two-dimensional structural representation of the this compound molecule.

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Weight | 330.80 g/mol | [1][3] |

| Exact Mass | 329.77135 Da | [1] |

| Monoisotopic Mass | 327.77340 Da | [1] |

| Appearance | White to off-white solid | |

| Melting Point | 93 °C | [4] |

| Boiling Point | 295.3 °C at 760 mmHg | [3] |

| Flash Point | 132.4 °C | [3] |

| Density | 2.424 g/cm³ | [3] |

| Vapor Pressure | 0.000876 mmHg at 25°C | [3] |

| XLogP3-AA | 3.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Topological Polar Surface Area | 20.2 Ų | [1] |

Experimental Protocols

Synthesis of 2,4,6-Tribromophenol (B41969) (Illustrative Protocol)

This protocol describes the bromination of phenol to yield 2,4,6-Tribromophenol.

-

Materials:

-

Phenol

-

Bromine water (aqueous solution of bromine)

-

Distilled water

-

Dilute ethyl alcohol

-

Reaction flask

-

Dropping funnel

-

Stirring apparatus

-

Filtration apparatus (e.g., Büchner funnel)

-

-

Procedure:

-

Dissolve 10 g of phenol in 200 ml of cold water in a reaction flask equipped with a stirrer.[5]

-

While stirring the phenol solution, add 52 g of bromine in an aqueous solution from a dropping funnel.[5]

-

A white precipitate of 2,4,6-tribromophenol will form immediately.[5][6]

-

Collect the precipitate by filtration.[5]

-

Wash the collected solid with water to remove any unreacted starting materials and byproducts.[5]

-

Recrystallize the crude product from dilute ethyl alcohol to obtain purified 2,4,6-tribromophenol as long, slender needles.[5]

-

The melting point of the purified product should be approximately 95°C.[5] The yield is expected to be nearly quantitative.[5]

-

-

Note on Isomer Specificity: To synthesize the 2,4,5-isomer specifically, regioselective control of the bromination reaction would be necessary, potentially involving protecting groups or specific catalysts, which is beyond the scope of this illustrative protocol.

Applications and Research Interest

This compound is a compound of interest in environmental science and toxicology. It is considered a standard for environmental testing and research.[3][7]

-

Biomarkers of Exposure: It is used in the determination of urinary bromophenols as potential biomarkers for human exposure to polybrominated diphenyl ethers (PBDEs), which are common flame retardants.[3][7]

-

Metabolism Studies: Researchers have studied its role in the inhibitory potency of certain PBDEs (BDE-47 and BDE-99) towards CYP2B6-mediated metabolism of bupropion (B1668061) in human liver microsomes.[3][7]

-

Drug Development Context: While direct applications in drug development for this compound are not prominent, the broader class of bromophenols has garnered significant interest. Bromophenol derivatives, often isolated from marine sources, have demonstrated a range of biological activities, including antioxidant, anticancer, anti-diabetic, and anti-inflammatory properties, making them valuable scaffolds for novel therapeutic agents.[8]

Logical Workflow for Synthesis

The following diagram illustrates the general workflow for the synthesis and purification of a tribromophenol.

Caption: General workflow for tribromophenol synthesis.

References

- 1. Phenol, 2,4,5-tribromo- | C6H3Br3O | CID 32931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (¹³Câ, 99%) 100 µg/mL in toluene - Cambridge Isotope Laboratories, CLM-6151-1.2 [isotope.com]

- 3. This compound|lookchem [lookchem.com]

- 4. accustandard.com [accustandard.com]

- 5. prepchem.com [prepchem.com]

- 6. 2,4,6-Tribromophenol - Molecule of the Month December 2011 - HTML-only version [chm.bris.ac.uk]

- 7. This compound | 14401-61-7 [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

Solubility of 2,4,5-Tribromophenol in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4,5-Tribromophenol (2,4,5-TBP) in organic solvents. Due to a notable scarcity of specific quantitative solubility data in publicly available literature, this document summarizes the existing qualitative information and provides detailed experimental protocols to enable researchers to determine precise solubility values for their specific applications.

Introduction to this compound

This compound is a halogenated aromatic organic compound. Its structure, featuring a phenol (B47542) group with three bromine substituents, influences its physicochemical properties, including its solubility in various media. Understanding the solubility of 2,4,5-TBP is crucial for a range of applications, from environmental analysis to its use as a potential intermediate in chemical synthesis. This guide aims to collate the available solubility information and provide robust methodologies for its experimental determination.

Solubility Data

Currently, there is a significant lack of comprehensive quantitative data on the solubility of this compound in a wide range of organic solvents. The available information is largely qualitative, with one specific quantitative data point found in commercial product listings.

Table 1: Summary of Solubility Data for this compound

| Solvent Class | Solvent | Qualitative Solubility | Quantitative Solubility (at specified temperature) |

| Alcohols | Ethanol | Soluble[1] | Data not available |

| Methanol | Data not available | Data not available | |

| Ethers | Diethyl Ether | Soluble[1] | Data not available |

| Ketones | Acetone | Data not available | Data not available |

| Halogenated Solvents | Chloroform | Soluble[1] | Data not available |

| Aromatic Hydrocarbons | Toluene (B28343) | Soluble | 100 µg/mL (Temperature not specified)[2] |

| Aqueous | Water | Limited solubility[1] | Data not available |

It is important to note that the term "soluble" is a general descriptor and does not provide the precise concentrations required for many scientific applications. Therefore, experimental determination of solubility is highly recommended.

Experimental Protocols for Solubility Determination

To address the gap in quantitative data, this section provides detailed methodologies for determining the solubility of this compound in organic solvents. These protocols are based on established laboratory techniques.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a solid in a solvent.

Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined analytically.

Apparatus and Materials:

-

This compound (solid)

-

Organic solvent of interest

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Vials with screw caps

-

Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation: Add an excess amount of this compound to a series of vials. The excess solid should be clearly visible.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the temperature-controlled shaker or water bath. Agitate the samples at a constant temperature for a sufficient period to reach equilibrium (typically 24-72 hours). The agitation speed should be adequate to keep the solid suspended without creating a vortex.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a minimum of 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pipette. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the solution.

-

Filtration: Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

-

Analysis: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Determine the concentration of this compound in the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate the solubility of this compound in the solvent, taking into account the dilution factor. Express the solubility in appropriate units (e.g., g/L, mol/L).

Gravimetric Method

The gravimetric method is a straightforward technique that involves evaporating the solvent from a known volume of a saturated solution and weighing the remaining solid residue.

Principle: A saturated solution is prepared, a known volume is carefully evaporated to dryness, and the mass of the dissolved solid is determined.

Apparatus and Materials:

-

Same as the shake-flask method, with the addition of:

-

Evaporating dish

-

Drying oven

-

Desiccator

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-6 of the shake-flask method to obtain a clear, filtered saturated solution.

-

Sample Measurement: Accurately pipette a known volume of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish.

-

Evaporation: Gently evaporate the solvent in a fume hood. For volatile organic solvents, this can be done at room temperature or with gentle heating.

-

Drying: Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cooling and Weighing: Cool the evaporating dish in a desiccator to room temperature and then weigh it on an analytical balance.

-

Repeat to Constant Weight: Repeat the drying, cooling, and weighing steps until a constant weight is achieved.

-

Calculation: The solubility is calculated by subtracting the initial weight of the evaporating dish from the final constant weight and dividing by the volume of the solution used.

UV-Vis Spectrophotometry for Concentration Determination

UV-Vis spectrophotometry is a common and convenient method for quantifying the concentration of a chromophoric compound like this compound in a solution.

Principle: The amount of light absorbed by a solution at a specific wavelength is directly proportional to the concentration of the absorbing species (Beer-Lambert Law).

Procedure:

-

Determine the Wavelength of Maximum Absorbance (λmax):

-

Prepare a dilute solution of this compound in the solvent of interest.

-

Scan the absorbance of the solution over a range of UV-Vis wavelengths (e.g., 200-400 nm) to identify the λmax.

-

-

Prepare Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a series of serial dilutions to create a set of standard solutions with known concentrations.

-

-

Generate a Calibration Curve:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship.

-

-

Measure the Sample Absorbance:

-

Measure the absorbance of the appropriately diluted, filtered saturated solution (from the shake-flask method) at the same λmax.

-

-

Determine the Concentration:

-

Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample.

-

Calculate the original solubility by accounting for the dilution factor.

-

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for determining the solubility of this compound and the logical relationship between the different experimental stages.

Caption: Experimental workflow for determining the solubility of this compound.

Caption: Logical relationship between key stages of solubility determination.

Conclusion

While there is a clear indication that this compound is soluble in several common organic solvents, the lack of precise, publicly available quantitative data necessitates experimental determination for most research and development purposes. The detailed protocols provided in this guide for the shake-flask method, coupled with gravimetric or spectroscopic analysis, offer robust and reliable means to generate this critical data. The provided workflows can serve as a practical starting point for researchers to systematically assess the solubility of this compound in their specific solvent systems of interest.

References

An In-depth Technical Guide to the Thermal Stability of 2,4,5-Tribromophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4,5-Tribromophenol is a member of the brominated phenol (B47542) family, a class of compounds that has seen wide use as flame retardants, fungicides, and wood preservatives. The thermal stability of these compounds is a critical parameter, influencing their efficacy in high-temperature applications and determining their environmental fate and potential for forming hazardous byproducts upon thermal degradation. Notably, 2,4,5-TBP has been identified as a thermal degradation product of more complex brominated flame retardants, such as Tetrabromobisphenol A (TBBPA)[1]. Understanding the thermal decomposition profile of 2,4,5-TBP is therefore essential for assessing the fire safety of materials containing this compound and for predicting the formation of potentially toxic substances like polybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs) during incineration or accidental fires.

This guide will delve into the methodologies used to assess thermal stability, namely Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), and provide a framework for interpreting the potential thermal behavior of 2,4,5-TBP.

Thermal Decomposition of Brominated Phenols: A Theoretical Overview

The thermal decomposition of brominated phenols is a complex process involving multiple reaction pathways. The stability of the molecule is largely dependent on the strength of the carbon-bromine (C-Br) and carbon-hydroxyl (C-OH) bonds, as well as the overall aromatic structure.

The primary initiation step in the thermal degradation of brominated phenols is typically the homolytic cleavage of a C-Br bond, which has a lower bond dissociation energy compared to the C-H and C-C bonds of the aromatic ring. This initial cleavage results in the formation of a bromine radical and a bromophenoxyl radical. These highly reactive radicals can then participate in a variety of subsequent reactions, including:

-

Hydrogen abstraction: Bromine radicals can abstract hydrogen atoms from other organic molecules, leading to the formation of hydrogen bromide (HBr) and new organic radicals.

-

Intramolecular rearrangement: The bromophenoxyl radical can undergo rearrangements.

-

Condensation reactions: Radicals can combine to form higher molecular weight species, including polybrominated dibenzofurans (PBDFs) and, in the presence of a suitable oxygen source, polybrominated dibenzo-p-dioxins (PBDDs).

The specific decomposition pathway and the resulting products are highly dependent on factors such as temperature, heating rate, and the presence of oxygen or other reactive species.

Experimental Protocols for Thermal Analysis

The following sections detail the standard experimental methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) that can be applied to assess the thermal stability of this compound.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed to prevent any loss of volatile decomposition products.

-

Instrument Setup:

-

Instrument: A calibrated Differential Scanning Calorimeter.

-

Pans: Aluminum pans and lids.

-

Reference: An empty, hermetically sealed aluminum pan.

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Final Temperature: The sample is heated to a temperature beyond its expected decomposition range (e.g., 500 °C).

-

-

Data Analysis: The resulting DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, decomposition) and exothermic events (e.g., crystallization, some decompositions) are identified. The onset temperature of decomposition, the peak decomposition temperature, and the enthalpy of decomposition can be determined from the thermogram.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and composition of materials.

Methodology:

-

Sample Preparation: A small sample of this compound (typically 5-10 mg) is accurately weighed into a ceramic or platinum TGA pan.

-

Instrument Setup:

-

Instrument: A calibrated Thermogravimetric Analyzer.

-

Pans: Alumina or platinum pans.

-

Purge Gas: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) for pyrolysis studies, or a mixture of nitrogen and oxygen (e.g., air) for combustion studies.

-

-

Temperature Program:

-

Initial Temperature: Ambient temperature (e.g., 25 °C).

-

Heating Rate: A linear heating rate, typically 10 °C/min, is applied.

-

Final Temperature: The sample is heated to a temperature where complete decomposition is expected (e.g., 800 °C).

-

-

Data Analysis: The TGA curve plots the percentage of mass loss against temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates. Key data points include the onset temperature of decomposition (the temperature at which significant mass loss begins) and the percentage of mass loss at different temperature intervals.

Expected Thermal Decomposition Products

While specific data for 2,4,5-TBP is limited, studies on the pyrolysis of other brominated phenols, such as its isomer 2,4,6-Tribromophenol, provide insights into the likely decomposition products. Upon heating, 2,4,5-TBP is expected to decompose and form a complex mixture of brominated and non-brominated organic compounds.

Potential Decomposition Products:

-

Hydrogen Bromide (HBr): A primary product from the abstraction of hydrogen by bromine radicals.

-

Lower Brominated Phenols: Through debromination reactions, phenols with fewer bromine substituents (e.g., dibromophenols, monobromophenols) are likely to be formed.

-

Polybrominated Dibenzofurans (PBDFs): Formed through the condensation of bromophenoxyl radicals.

-

Polybrominated Dibenzo-p-dioxins (PBDDs): Formation is possible, especially in the presence of oxygen.

-

Brominated Benzenes: Formed through the loss of the hydroxyl group.

-

Char Residue: A carbonaceous solid residue may be formed at higher temperatures.

The identification and quantification of these products are typically performed by coupling the thermal analysis instrument to a mass spectrometer (TGA-MS) or by analyzing the collected off-gases using gas chromatography-mass spectrometry (Py-GC-MS).

Data Presentation

As no specific quantitative data for the thermal decomposition of this compound was found in the reviewed literature, a table of expected data based on the analysis of similar compounds is presented below for illustrative purposes. Researchers should generate their own experimental data for accurate analysis.

| Parameter | Expected Range/Value | Analytical Technique |

| Melting Point | ~90-100 °C | DSC |

| Onset of Decomposition (Td) | > 200 °C | TGA/DSC |

| Peak Decomposition Temperature (Tmax) | 250 - 400 °C | TGA (DTG)/DSC |

| Major Mass Loss Stage(s) | 1-2 stages | TGA |

| Residue at 600 °C (inert atm.) | Variable | TGA |

Visualizations

Experimental Workflow

References

Toxicological Profile of 2,4,5-Tribromophenol: An In-depth Technical Guide

A notable scarcity of comprehensive toxicological data for 2,4,5-Tribromophenol (2,4,5-TBP) exists in publicly available literature and regulatory databases. This guide summarizes the limited available information and highlights the significant data gaps for this specific isomer. For comparative context, information on the well-studied isomer, 2,4,6-Tribromophenol (2,4,6-TBP), is also briefly discussed to underscore the need for further research on 2,4,5-TBP.

Physicochemical Properties

Limited information is available regarding the specific physicochemical properties of this compound. What is known is largely from chemical supplier safety data sheets.

| Property | Value | Reference |

| CAS Number | 14401-61-7 | |

| Molecular Formula | C₆H₃Br₃O | |

| Molecular Weight | 330.8 g/mol |

For comparison, the properties of the more extensively studied 2,4,6-TBP are well-documented, including its melting point, boiling point, and solubility.

Toxicological Data: A Significant Data Gap

A thorough review of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies on this compound. Key toxicological endpoints such as acute toxicity (LD50), repeated dose toxicity (NOAEL, LOAEL), genotoxicity, carcinogenicity, and reproductive/developmental toxicity have not been established for this isomer.

Regulatory bodies such as the European Food Safety Authority (EFSA) and the Agency for Toxic Substances and Disease Registry (ATSDR) have published assessments on brominated phenols; however, these reports primarily focus on 2,4,6-TBP and other more prevalent brominated compounds, with little to no specific data on the 2,4,5-isomer.[1][2][3][4][5][6][7] This data gap prevents a comprehensive risk assessment for this compound.

Contextual Comparison with 2,4,6-Tribromophenol

To provide context for researchers, the toxicological profile of the structural isomer, 2,4,6-Tribromophenol, is briefly summarized below. It is crucial to emphasize that these data do not apply to this compound, and direct extrapolation of toxicity is not scientifically valid without specific studies.

Toxicokinetics of 2,4,6-TBP

Studies on 2,4,6-TBP indicate that it is readily absorbed after oral and dermal administration.[8] It is metabolized through conjugation to glucuronide and sulfate (B86663) and is primarily excreted in the urine.[8]

Acute and Chronic Toxicity of 2,4,6-TBP

The acute oral LD50 of 2,4,6-TBP in rats has been reported to be in the range of 2000 mg/kg.[9] Subchronic studies have identified the liver and kidneys as target organs for toxicity.[1][10]

Genotoxicity and Carcinogenicity of 2,4,6-TBP

2,4,6-TBP has shown mixed results in genotoxicity assays. While some in vitro studies indicated potential for chromosomal aberrations, in vivo studies have generally been negative.[1][2] The carcinogenicity of 2,4,6-TBP has not been fully evaluated.

Reproductive and Developmental Toxicity of 2,4,6-TBP

Developmental toxicity studies in rats have suggested potential effects on offspring at high doses.[9]

Structural Isomers of Tribromophenol

The positioning of the bromine atoms on the phenol (B47542) ring significantly influences the chemical and toxicological properties of the molecule. The structural difference between this compound and 2,4,6-Tribromophenol is illustrated below.

Caption: Structural comparison of this compound and 2,4,6-Tribromophenol.